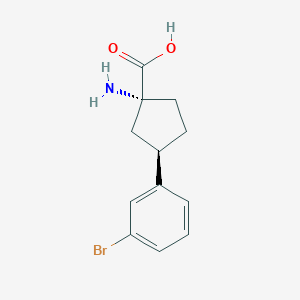
(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes a diethylamino group and a methoxycarbonyl group, makes it a versatile intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid is through the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to produce the amino acid . The reaction conditions typically involve acidic or basic hydrolysis, depending on the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as β-cyclodextrin, can also enhance the efficiency of the Strecker synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or alkylated compounds.
Applications De Recherche Scientifique
(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism by which (S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid exerts its effects involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The methoxycarbonyl group can undergo hydrolysis, releasing active intermediates that participate in further biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid: The enantiomer of the compound , with similar but distinct biological activities.
N-(Fluorenyl-9-methoxycarbonyl) amino acids: These compounds share the methoxycarbonyl group and have applications in peptide synthesis.
Uniqueness
(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid is unique due to its specific chiral configuration and the presence of both diethylamino and methoxycarbonyl groups. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H20N2O4 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
(2S)-4-(diethylamino)-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-4-12(5-2)7-6-8(9(13)14)11-10(15)16-3/h8H,4-7H2,1-3H3,(H,11,15)(H,13,14)/t8-/m0/s1 |
Clé InChI |
JWYOBWDGRVVXGB-QMMMGPOBSA-N |
SMILES isomérique |
CCN(CC)CC[C@@H](C(=O)O)NC(=O)OC |
SMILES canonique |
CCN(CC)CCC(C(=O)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminobenzoate](/img/structure/B13048675.png)

![Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hcl](/img/structure/B13048678.png)
![1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B13048681.png)

![(E)-{[1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl]methylidene}aminobenzoate](/img/structure/B13048703.png)
![Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile](/img/structure/B13048706.png)



![(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13048736.png)
![Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B13048741.png)


